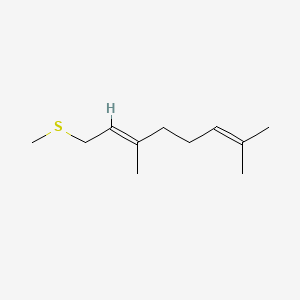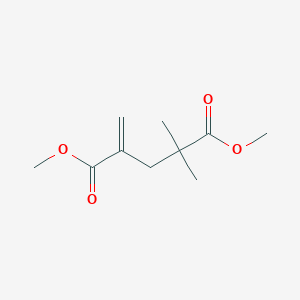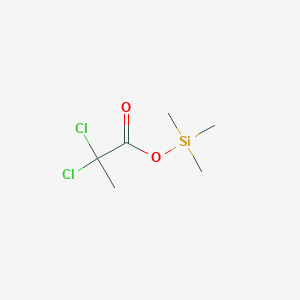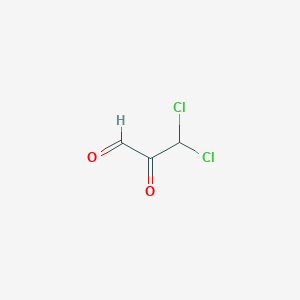
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- is an organic compound with a unique structure characterized by the presence of a diene system and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of geranyl derivatives, which undergoes a series of reactions including addition and elimination to introduce the methylthio group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diene system into a more saturated form.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the methylthio group.
Scientific Research Applications
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- exerts its effects involves interactions with specific molecular targets. The diene system and the methylthio group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadienal, 3,7-dimethyl-:
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: This compound has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
72927-81-2 |
|---|---|
Molecular Formula |
C11H20S |
Molecular Weight |
184.34 g/mol |
IUPAC Name |
(2E)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |
InChI Key |
ZXQUDAMFLBJUIK-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)


![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)





![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)


![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
